4-Fluoro-7-azaindole

Vue d'ensemble

Description

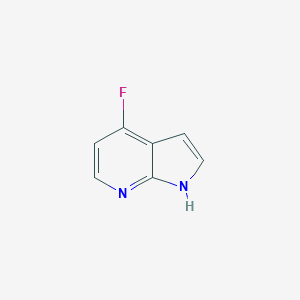

4-Fluoro-7-azaindole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is a solid substance under normal conditions .

Synthesis Analysis

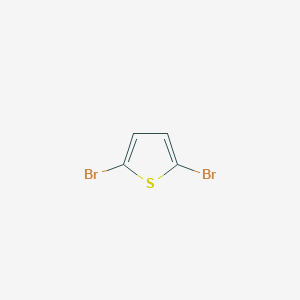

The synthesis of 4-Fluoro-7-azaindole has been reported in several studies. One approach utilizes a regioselective Balz-Schiemann fluorination reaction, which requires the synthesis of an intermediate amine . Another approach involves changing the leaving group from a chloride to a bromide, using the bromide in a lithium-halogen exchange reaction followed by treatment with an electrophilic fluorine reagent .Molecular Structure Analysis

The 4-Fluoro-7-azaindole molecule is a positional isomer of azaindole, which associates a pyridine and a pyrrole ring by a fused C-C bond . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis

The azaindole chemical scaffold, which includes 4-Fluoro-7-azaindole, has been the subject of numerous synthetic methods designed and implemented over the past few decades . These methods have produced a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .Physical And Chemical Properties Analysis

4-Fluoro-7-azaindole is a solid substance under normal conditions . It has a molecular weight of 136.13 .Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-7-azaindole: is a valuable scaffold in medicinal chemistry due to its structural similarity to biologically active natural products. It has been utilized in the synthesis of various therapeutic agents, particularly as a core structure in pharmaceuticals . Its derivatives have been explored for their potential in treating a variety of diseases, leveraging the biochemical and biophysical properties of azaindoles .

Organic Synthesis

In organic synthesis, 4-Fluoro-7-azaindole serves as a versatile building block. Researchers have developed novel synthetic strategies for azaindole core units, producing diversely substituted azaindoles that can be further functionalized . These strategies are crucial for creating complex molecules for further biological evaluation .

Drug Discovery

The compound has shown promise in drug discovery, particularly in the development of kinase inhibitors. The azaindole framework is instrumental in designing inhibitors that target various protein kinases, which play a pivotal role in cancer and other diseases . The ability to modify the azaindole core allows for the fine-tuning of drug properties and the exploration of new therapeutic targets .

Kinase Inhibitors

4-Fluoro-7-azaindole: derivatives have been extensively used as kinase inhibitors. They are known to interact with the ATP binding sites of kinases, making them valuable in the design of drugs targeting cancer and other proliferative diseases . The azaindole moiety acts as a hinge binding motif, essential for the effectiveness of these inhibitors .

Photophysics

The photophysical properties of 4-Fluoro-7-azaindole and its analogs are of significant interest. They are used as optical probes in the study of protein structure and dynamics due to their sensitivity to solvent and environment . This application is particularly useful in understanding the mechanisms of protein function and interaction.

Biological Research

In biological research, 4-Fluoro-7-azaindole is a key component in the synthesis of compounds with antiproliferative properties. It has been used to develop analogs that inhibit tyrosine protein kinase SRC, which is implicated in the progression of various cancers . These analogs have shown significant results in vitro, highlighting the potential of 4-Fluoro-7-azaindole in cancer therapy.

Mécanisme D'action

Target of Action

Azaindoles, the chemical class to which 4-fluoro-7-azaindole belongs, are known to be biologically active and have yielded several therapeutic agents for a variety of diseases . They are often used as pharmacophores, the part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Mode of Action

Azaindoles are known to interact with the atp binding site of kinases . The position of the pyridinic nitrogen in the azaindole structure can modulate the energy of the nπ* state, which controls the rate of the internal conversion channel that accounts for the distinctive photophysical behavior of the isomers .

Biochemical Pathways

Azaindoles are known for their interesting biochemical and biophysical properties . They are often involved in various biochemical pathways due to their ability to interact with different targets.

Result of Action

Azaindoles are known to have powerful medicinal properties and have found wide applications in the field of drug discovery .

Action Environment

It’s known that the chemoselectivity of azaindoles can be counterion dependent . Also, the photodynamics of azaindoles can be influenced by the polarity of the medium .

Safety and Hazards

4-Fluoro-7-azaindole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Orientations Futures

The azaindole chemical scaffold, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

Propriétés

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWCWYRUCKWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461514 | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

640735-23-5 | |

| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

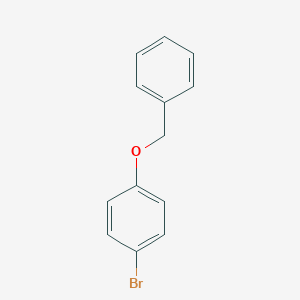

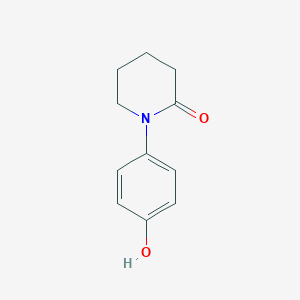

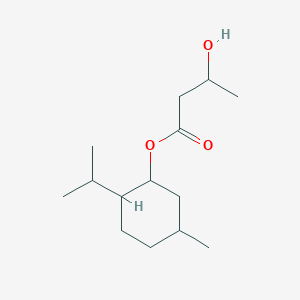

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)